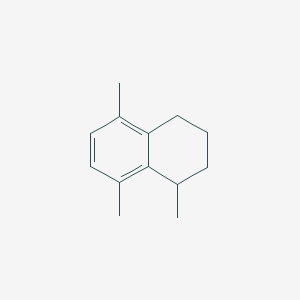

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIJXQMSEYQDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=CC(=C12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944298 | |

| Record name | 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21693-51-6 | |

| Record name | 1,5,8-Trimethyltetralin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021693516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,8-TRIMETHYLTETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IUN61E4YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Hydrogenation of 1,5,8-Trimethylnaphthalene

Synthetic Route and Reaction Conditions

The most common and industrially relevant method to prepare 1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene is the catalytic hydrogenation of 1,5,8-trimethylnaphthalene. This process involves the partial saturation of the naphthalene ring system, specifically reducing the 1,2,3,4 positions while preserving the aromaticity of the other ring.

- Starting Material: 1,5,8-Trimethylnaphthalene

- Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (in some cases)

- Hydrogen Pressure: High-pressure hydrogen gas, typically in the range of 50–110 bar

- Temperature: Elevated temperatures, generally between 80–150 °C

- Solvent: Often ethanol or other suitable organic solvents

- Reaction Time: Several hours (e.g., 4 hours typical)

The reaction selectively hydrogenates the aromatic ring to yield the tetrahydro derivative with high yield and purity. The choice of catalyst and reaction parameters can be optimized to control the degree of hydrogenation and avoid over-reduction to fully saturated hydrocarbons.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C and PtO₂ preferred for selectivity |

| Hydrogen Pressure | 50–110 bar | High pressure required for effective hydrogenation |

| Temperature | 80–150 °C | Elevated temperature to increase reaction rate |

| Solvent | Ethanol or similar | Solvent choice affects solubility and reaction kinetics |

| Reaction Time | 3–6 hours | Depends on catalyst activity and scale |

Industrial Production Methods

In industrial settings, the hydrogenation process is scaled up using high-pressure hydrogenation reactors equipped with efficient catalysts such as Pd/C or PtO₂. The process parameters are carefully controlled to maximize yield and purity while minimizing side reactions.

- Reactor Type: Fixed-bed or slurry reactors designed for high-pressure hydrogenation

- Catalyst Loading: Optimized for catalyst longevity and activity

- Process Control: Automated control of temperature, pressure, and hydrogen flow rate

Industrial methods emphasize catalyst recycling, continuous operation, and safety due to the high-pressure hydrogen environment.

Alternative Synthetic Routes and Research Findings

While catalytic hydrogenation is the principal method, research has explored alternative approaches involving multi-step synthesis starting from naphthalene derivatives:

- Perhydrogenation of Naphthalene-1,5-diol: Using Raney nickel catalyst under high pressure and temperature to obtain tetrahydronaphthalene derivatives, which can be further functionalized to introduce methyl groups at desired positions.

- Oxidation and Reduction Sequences: Starting with hydroxylated or ketone intermediates, selective reduction steps can yield the tetrahydro derivative.

- Use of Tetra-n-propylammonium Perruthenate (TPAP): For oxidation steps in multi-step synthetic routes, as demonstrated in related tetrahydronaphthalene derivatives synthesis.

These methods, while less direct, provide routes for complex derivative synthesis and are valuable in research contexts.

Chemical Reaction Analysis Relevant to Preparation

- Hydrogenation: The key reaction is the selective hydrogenation of the aromatic ring using metal catalysts.

- Oxidation: Precursor compounds may undergo oxidation to ketones or alcohols before selective reduction.

- Substitution: Electrophilic substitution on the aromatic ring precedes hydrogenation to install methyl groups in specific positions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Yield & Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | 1,5,8-Trimethylnaphthalene | Pd/C or PtO₂ | 50–110 bar H₂, 80–150 °C, 3–6 h | High yield, selective tetrahydro product |

| Perhydrogenation of naphthalene-1,5-diol | Naphthalene-1,5-diol | Raney Ni | 110 bar H₂, 100 °C, 4 h | Moderate yield (~67%), intermediate step |

| Multi-step oxidation/reduction | Hydroxylated naphthalene | TPAP (oxidation), Pd/C (reduction) | Varied, mild to moderate conditions | Enables derivative synthesis, complex |

Research and Practical Considerations

- The choice of catalyst is critical for selective hydrogenation without over-reduction.

- High pressure and temperature facilitate efficient hydrogenation but require specialized equipment.

- Purity of starting materials affects the yield and quality of the tetrahydro derivative.

- Industrial processes focus on scalability, catalyst reuse, and safety .

- Research continues on alternative catalytic systems and green chemistry approaches to improve efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.

Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as Pd/C or PtO₂ is commonly used for reduction reactions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene, highlighting differences in substituent positions, functional groups, and applications:

Note: CAS RN 30316-17-7 refers to the non-hydroxylated form (2,5,8-trimethyltetralin), while the hydroxylated derivative (2,5,8-trimethyl-1-ol) is discussed in biomedical studies.

Structural and Functional Differences

The hydroxylated derivative (2,5,8-trimethyl-1-ol) demonstrates how functional groups alter biological activity. Its decreased urinary levels in RCC patients suggest a role in metabolic pathways disrupted by cancer .

Molecular Weight and Stability: The tetramethyl analog (C₁₄H₂₀) has a higher molecular weight, likely reducing volatility compared to trimethyl variants. This could affect its suitability as a volatile organic compound (VOC) in biomarker studies. Non-hydroxylated compounds (e.g., 1,5,8-trimethyl) may exhibit greater chemical stability compared to hydroxylated forms, which are prone to oxidation or conjugation in biological systems.

Biomedical Relevance: 2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-1-ol is highlighted as a discriminatory VOC in RCC studies, validated across multiple cohorts .

Biological Activity

Overview

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 21693-51-6) is a polycyclic aromatic hydrocarbon that has garnered interest for its potential biological activities. This compound is characterized by the unique positioning of its methyl groups, which influence its chemical reactivity and interactions within biological systems. Its synthesis typically involves the hydrogenation of 1,5,8-trimethylnaphthalene under high pressure and temperature conditions using catalysts like palladium on carbon or platinum oxide.

- Molecular Formula : C₁₃H₁₈

- Molecular Weight : 174.282 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions may involve binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets are still under investigation but suggest a potential role in therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively when compared to other compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. This activity could be leveraged in developing new antimicrobial agents .

Toxicological Profile

The acute toxicity of related compounds like 1,2,3,4-tetrahydronaphthalene has been documented with an LD50 of approximately 2860 mg/kg in male rats. Symptoms of exposure include headache and nausea at high concentrations. While specific data on this compound's toxicity is limited, it is essential to consider these findings when assessing safety profiles for potential applications .

Study on Antioxidant Properties

A study published in MDPI evaluated the antioxidant capacity of various extracts containing this compound using DPPH and ABTS assays. The results indicated a strong radical scavenging ability with varying effectiveness depending on extraction methods and conditions.

| Extraction Method | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Supercritical CO₂ | 165.5 | 29.07 |

| Soxhlet Extraction | 360.08 | 546.31 |

Study on Antimicrobial Activity

In another evaluation focusing on antimicrobial activity against common pathogens such as E. coli and S. aureus, the compound showed promising results indicating potential as a natural preservative in food products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.